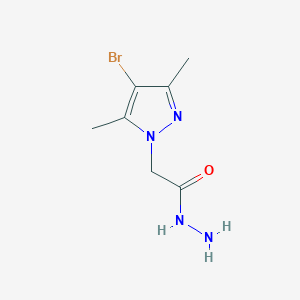

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJCDTVASLBRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NN)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345440 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175137-56-1 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the pyrazole derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a detailed synthetic protocol, predicted characterization data based on analogous compounds, and the necessary workflows for the successful preparation and identification of this target molecule.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, this compound, is a functionalized pyrazole with potential as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of the acetohydrazide moiety provides a versatile handle for further chemical modifications, such as the formation of hydrazones, amides, and other heterocyclic systems. This guide details a robust synthetic pathway and the expected analytical characterization of this compound.

Synthesis Pathway

The synthesis of this compound is proposed via a two-step process starting from 4-bromo-3,5-dimethyl-1H-pyrazole. The first step involves the N-alkylation of the pyrazole ring with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester to yield the desired acetohydrazide.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous pyrazole acetohydrazides.[1]

Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate)

This intermediate is commercially available. However, a general synthetic procedure is provided below.

Materials:

-

4-Bromo-3,5-dimethyl-1H-pyrazole

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Synthesis of this compound (Target Compound)

Materials:

-

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

-

Hydrazine hydrate (80% or higher)

-

Ethanol

Procedure:

-

Dissolve ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated solution into cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Compound Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁BrN₄O | [2] |

| Molecular Weight | 247.09 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Not available | - |

| Yield | Not available | - |

Characterization Data (Predicted)

The following spectral data are predicted based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopy.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.2 | br s | 1H | -NH- | Exchangeable with D₂O. The chemical shift for the NH proton of the hydrazide group can vary. |

| ~4.8 | s | 2H | -CH₂- | Singlet for the methylene protons adjacent to the pyrazole ring. |

| ~4.3 | br s | 2H | -NH₂ | Exchangeable with D₂O. The chemical shift for the NH₂ protons of the hydrazide group can vary. |

| ~2.2 | s | 3H | Pyrazole -CH₃ | Singlet for one of the methyl groups on the pyrazole ring. |

| ~2.1 | s | 3H | Pyrazole -CH₃ | Singlet for the other methyl group on the pyrazole ring. The two methyl groups may have slightly different chemical shifts. |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~166 | C=O | Carbonyl carbon of the acetohydrazide group. |

| ~148 | C3/C5-pyrazole | One of the methyl-substituted carbons of the pyrazole ring. |

| ~140 | C5/C3-pyrazole | The other methyl-substituted carbon of the pyrazole ring. |

| ~95 | C4-pyrazole | Carbon atom at position 4 of the pyrazole ring, bonded to the bromine atom. The chemical shift is significantly influenced by the bromine substituent. |

| ~50 | -CH₂- | Methylene carbon adjacent to the pyrazole ring. |

| ~12 | -CH₃ | One of the methyl carbons on the pyrazole ring. |

| ~10 | -CH₃ | The other methyl carbon on the pyrazole ring. The two methyl groups are diastereotopic and may show distinct signals. |

FTIR Spectroscopy

Table 4: Predicted FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3300 - 3400 | Strong | N-H stretching (NH₂) | Asymmetric and symmetric stretching of the primary amine in the hydrazide group. |

| ~3200 | Medium | N-H stretching (NH) | Stretching vibration of the secondary amine in the hydrazide group. |

| ~1650 | Strong | C=O stretching (Amide I) | Characteristic strong absorption for the carbonyl group in the acetohydrazide moiety. |

| ~1600 | Medium | N-H bending (Amide II) | Bending vibration of the N-H bond in the hydrazide. |

| 1400 - 1500 | Medium | C=N, C=C stretching | Stretching vibrations of the pyrazole ring. |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Predicted Fragment | Notes |

| 246/248 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

| 215/217 | [M - NHNH₂]⁺ | Loss of the hydrazinyl group. |

| 185/187 | [C₇H₈BrN₂]⁺ | Fragmentation involving the loss of the acetohydrazide side chain. |

| 174/176 | [C₅H₆BrN₂]⁺ | Fragmentation of the pyrazole ring. |

Logical Workflow for Characterization

Caption: Logical workflow for the purification and characterization of the target compound.

Conclusion

This technical guide provides a detailed, albeit partially predictive, framework for the synthesis and characterization of this compound. By following the outlined experimental protocols, researchers can reliably synthesize the target compound. The provided spectral data, based on analogous structures, will serve as a valuable reference for the confirmation of the product's identity. This guide is intended to facilitate further research and development involving this and related pyrazole derivatives in the field of medicinal chemistry.

References

Technical Guide: 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS Number: 175137-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antineoplastic properties. This document outlines the synthesis, physicochemical properties, potential biological activities, and relevant experimental protocols for the investigation of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 175137-56-1 | - |

| Molecular Formula | C₇H₁₁BrN₄O | [1] |

| Molecular Weight | 247.09 g/mol | [1] |

| Predicted LogP | 0.4 | - |

| Predicted Water Solubility | 4.85 g/L | - |

| Predicted pKa (most acidic) | 12.8 | - |

| Predicted pKa (most basic) | 2.1 | - |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the core pyrazole ring, followed by N-alkylation and subsequent hydrazinolysis.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

-

To a solution of 3-bromopentane-2,4-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain 4-bromo-3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

-

Dissolve 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a base, for example, anhydrous potassium carbonate (1.5 equivalents).

-

To this mixture, add ethyl bromoacetate (1.2 equivalents) dropwise.

-

Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.

-

After cooling, filter off the inorganic salts and evaporate the solvent.

-

Purify the resulting crude ester by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Reflux the mixture for 6-12 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Potential Biological Activities and Mechanisms of Action

The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. It is anticipated that this compound may exhibit similar properties.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The proposed mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the title compound.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Caption: Workflow for the MTT-based cell viability assay.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used for preliminary screening of the compound's antimicrobial activity.

Protocol:

-

Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).

-

Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

-

Add a specific concentration of the compound dissolved in a suitable solvent (e.g., DMSO) into the wells.

-

Include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data from Analogous Compounds

The following table presents biological activity data for pyrazole derivatives structurally related to the title compound to provide a reference for expected potency.

| Compound Type | Biological Activity | Target | IC₅₀ / MIC | Reference |

| Pyrazole-carboxamide derivatives | Anticancer | HeLa, HCT-116, HCT-8 cell lines | Varies (e.g., 1.6 - 1.9 µg/mL for reference drug) | |

| Acetohydrazide pyrazole derivatives | Antimicrobial | S. aureus, E. coli, C. albicans, A. niger | Varies (compared to Ciprofloxacin and Amphotericin-B) | |

| Furan-pyrazole derivatives | Anticancer | Breast cancer cell lines | - | [2] |

| Pyrazole benzothiazole hybrids | Anticancer | HT29, PC3, A549, U87MG cell lines | 3.17 - 6.77 µM | - |

| Pyrazole derivatives | Antifungal | A. porri, M. coronaria, C. petroselini, R. solani | EC₅₀ values as low as 0.37 μg/mL | [3] |

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and based on the extensive literature on related pyrazole derivatives, it is likely to possess significant anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological potential. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also includes a detailed experimental protocol for its synthesis.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₇H₁₁BrN₄O Molecular Weight: 247.09 g/mol CAS Number: 175137-56-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.2 - 9.4 | Singlet | 1H | -NH- (Amide) |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂- (Methylene) |

| ~4.3 - 4.5 | Broad Singlet | 2H | -NH₂ (Hydrazide) |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ (Pyrazolyl C5) |

| ~2.1 - 2.3 | Singlet | 3H | -CH₃ (Pyrazolyl C3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~166 - 168 | C=O (Amide) |

| ~147 - 149 | C5-Pyrazolyl |

| ~140 - 142 | C3-Pyrazolyl |

| ~95 - 97 | C4-Pyrazolyl (Bromo-substituted) |

| ~50 - 52 | -CH₂- (Methylene) |

| ~12 - 14 | -CH₃ (Pyrazolyl C5) |

| ~10 - 12 | -CH₃ (Pyrazolyl C3) |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H stretching (Hydrazide NH₂) |

| ~3150 - 3250 | Medium | N-H stretching (Amide) |

| ~2900 - 3000 | Medium | C-H stretching (Aliphatic) |

| ~1650 - 1680 | Strong | C=O stretching (Amide I) |

| ~1580 - 1620 | Medium | N-H bending (Amide II) |

| ~1450 - 1550 | Medium | C=C and C=N stretching (Pyrazole ring) |

| ~1000 - 1100 | Medium | C-N stretching |

| ~600 - 700 | Medium to Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Fragment |

| 246/248 | [M]⁺ (Molecular ion peak, showing bromine isotopes) |

| 215/217 | [M - NHNH₂]⁺ |

| 175 | [C₅H₆BrN₂]⁺ (4-Bromo-3,5-dimethylpyrazole fragment) |

| 134 | [C₅H₇N₂O]⁺ |

| 96 | [C₅H₈N₂]⁺ (3,5-Dimethylpyrazole fragment) |

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below. The synthesis is a two-step process starting from the commercially available 4-Bromo-3,5-dimethylpyrazole.

Synthesis Workflow Diagram

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure and synthetic methodology for the novel compound, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. While a dedicated crystallographic study for this specific molecule is not publicly available, this document extrapolates from the established crystal structures of closely related pyrazole derivatives and outlines the experimental protocols necessary for its synthesis and structural determination. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, materials science, and drug development, where a precise understanding of molecular architecture is paramount.

Introduction to Pyrazole Acetohydrazides

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of an acetohydrazide moiety can further enhance their pharmacological profile by introducing additional hydrogen bonding capabilities and potential for coordination with metallic centers. The title compound, this compound, combines the stability of the pyrazole ring with the reactive and versatile acetohydrazide side-chain, making it a molecule of significant interest for structural and functional studies. Understanding its three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Predicted Crystallographic Data

Based on the analysis of published crystal structures of similar bromo-substituted pyrazole derivatives, the following table summarizes the expected crystallographic parameters for this compound. These values provide a baseline for what can be anticipated from a single-crystal X-ray diffraction study.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 7 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 14 - 18 |

| α (°) ** | 90 |

| β (°) | 95 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1800 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.5 - 1.8 |

| Key Bond Lengths (Å) | |

| C-Br | ~1.85 - 1.90 |

| N-N (pyrazole) | ~1.35 - 1.38 |

| C=O | ~1.22 - 1.25 |

| N-H | ~0.86 - 0.88 |

| Key Bond Angles (°) ** | |

| C-N-N (pyrazole) | ~105 - 112 |

| N-C=O | ~120 - 125 |

| Key Hydrogen Bonds | N-H···O, N-H···N |

Experimental Protocols

This section details the methodologies for the synthesis of the title compound and the subsequent determination of its crystal structure.

Synthesis of this compound

The synthesis is proposed as a two-step process starting from the commercially available 3,5-dimethylpyrazole.

Step 1: Synthesis of Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

-

Bromination: To a solution of 3,5-dimethylpyrazole (1 eq.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1 eq.) portion-wise at room temperature. Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3,5-dimethylpyrazole.

-

N-Alkylation: To a solution of 4-bromo-3,5-dimethylpyrazole (1 eq.) in dry acetone, add anhydrous potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.2 eq.). Reflux the mixture for 12-18 hours. After cooling, filter off the potassium carbonate and evaporate the solvent. Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.[1]

Step 2: Synthesis of this compound

-

Hydrazinolysis: Dissolve the ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 eq.) in ethanol. Add hydrazine hydrate (3-5 eq.) dropwise at room temperature. Reflux the reaction mixture for 4-6 hours.[1]

-

Isolation: After cooling, the product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white or off-white solid.[2]

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane).

-

Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using standard ω and φ scans.

-

Structure Solution and Refinement: Process the collected data using appropriate software for data reduction and absorption correction. Solve the crystal structure using direct methods and refine by full-matrix least-squares on F². Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the molecular structure of the title compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: 2D representation of this compound.

References

Navigating the Solubility Landscape of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a compound of interest in medicinal chemistry and drug discovery. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this molecule in various solvents. This guide, therefore, provides a summary of qualitative solubility information inferred from related pyrazole derivatives and outlines detailed experimental protocols for researchers to determine the precise solubility of the compound in their laboratories. The provided methodologies are standard in the pharmaceutical sciences and are intended to offer a practical framework for generating reliable and reproducible solubility data.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile of this compound in different solvents is, therefore, a fundamental step in its preclinical development.

Inferred Solubility Profile

Based on the general characteristics of pyrazole derivatives and related acetohydrazides, a qualitative solubility profile for this compound can be inferred. It is important to note that these are general expectations and must be confirmed by experimental data.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Good | Many complex organic molecules, including pyrazole derivatives, exhibit good solubility in strong polar aprotic solvents. The literature on similar compounds frequently reports the use of DMSO and DMF for solubilization. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Alcohols are common solvents for organic synthesis. The synthesis of the related non-brominated acetohydrazide in methanol and ethanol suggests at least some degree of solubility. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The presence of polar functional groups (hydrazide, pyrazole ring) suggests poor solubility in non-polar solvents. |

| Aqueous | Water | Low to Insoluble | The molecule is largely organic with a bromine substituent, which is expected to result in low aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Stock Solutions for Calibration Curve:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Perform serial dilutions to create a set of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the test solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and structured format for easy comparison.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Deionized Water | 25 | [Experimental Value] | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 37 | [Experimental Value] | HPLC-UV |

| Ethanol | 25 | [Experimental Value] | HPLC-UV |

| Methanol | 25 | [Experimental Value] | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | HPLC-UV |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | HPLC-UV |

Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationship between the experimental setup, the process, and the expected outcome in a solubility study.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this technical guide provides researchers with a foundational understanding of its likely solubility characteristics based on related compounds. More importantly, it offers a detailed and actionable experimental protocol for the precise determination of its solubility in various solvents. The generation of such data is a crucial step in advancing the research and development of this and other promising pyrazole-based compounds. It is strongly recommended that researchers perform these experiments to obtain accurate and reliable data to guide their formulation and development efforts.

The Pharmacological Potential of Pyrazole Acetohydrazide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. When functionalized with an acetohydrazide moiety, this scaffold gives rise to a class of compounds—pyrazole acetohydrazide derivatives—that have demonstrated a wide spectrum of promising biological activities. This technical guide provides an in-depth analysis of the current research on these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is presented to facilitate further research and drug development endeavors in this promising area.

Antimicrobial Activity

Pyrazole acetohydrazide derivatives have emerged as potent agents against a range of pathogenic bacteria and fungi. The core structure allows for various substitutions, significantly influencing the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits the visible growth of a microorganism. Below is a summary of reported MIC values for representative pyrazole acetohydrazide derivatives against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | Aspergillus niger | - | [1] |

| Compound 4 | Streptococcus epidermidis | 0.25 | - | - | [1] |

| Compound 2 | - | - | Aspergillus niger | 1 | [1] |

| Compound 3 | - | - | Microsporum audouinii | 0.5 | [1] |

| Compound 5c | Escherichia coli | 6.25 | - | - | [2] |

| Compound 5c | Klebsiella pneumoniae | 6.25 | - | - | [2] |

| Compound 21a | Staphylococcus aureus | 62.5-125 | Aspergillus niger | 2.9-7.8 | [3] |

| Compound 21a | Bacillus subtilis | 62.5-125 | Candida albicans | 2.9-7.8 | [3] |

| Compound 21a | Klebsiella pneumoniae | 62.5-125 | - | - | [3] |

| Compound 21a | Escherichia coli | 62.5-125 | - | - | [3] |

Note: The specific structures of the compounds are detailed in the cited literature.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[3][4]

Workflow for Antimicrobial Screening

Caption: General workflow for the agar well diffusion antimicrobial assay.

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1 x 10⁸ CFU/mL) is prepared in a suitable broth.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: Wells of a fixed diameter (typically 6 mm) are created in the agar using a sterile cork borer.

-

Application of Test Compounds: A specific volume (e.g., 100 µL) of the pyrazole acetohydrazide derivative, dissolved in a suitable solvent like DMSO, is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Anticancer Activity

The cytotoxic potential of pyrazole acetohydrazide derivatives against various cancer cell lines has been a major focus of research. These compounds have been shown to induce cell death through multiple mechanisms, making them attractive candidates for further development as anticancer agents.

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [5] |

| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [6] |

| Compound 11 | U251 (Glioblastoma) | 11.9 | [6] |

| Compound b17 | HepG-2 (Liver) | 3.57 | [7] |

| Compound 4 | MCF7 (Breast) | - | [8] |

| Compound 7d | - | 1.47 (CDK2 inhibition) | [8] |

| Compound 9 | - | 0.96 (CDK2 inhibition) | [8] |

| Compound 5 | HepG2 (Liver) | 13.14 | [9] |

| Compound 5 | MCF-7 (Breast) | 8.03 | [9] |

| Compound 6 | - | 0.46 (CDK2 inhibition) | [9] |

| Compound 11 | - | 0.45 (CDK2 inhibition) | [9] |

| Compound 5b | K562 (Leukemia) | 0.021 | [10] |

| Compound 5b | A549 (Lung) | 0.69 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and proliferation.[5][7][11]

Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole acetohydrazide derivatives.

-

Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution.

-

Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mechanisms of Anticancer Action

Research has indicated that pyrazole acetohydrazide derivatives can induce cancer cell death through the induction of apoptosis. Key signaling pathways implicated include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the generation of reactive oxygen species (ROS) and the inhibition of cell cycle-regulating proteins like cyclin-dependent kinases (CDKs).

Apoptotic Signaling Pathway Induced by Pyrazole Derivatives

Caption: Proposed apoptotic signaling pathway activated by pyrazole acetohydrazide derivatives.

CDK2 Inhibition and Cell Cycle Arrest

Caption: Mechanism of cell cycle arrest through CDK2 inhibition by pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some, like celecoxib, being established drugs. Pyrazole acetohydrazide derivatives are also being explored for their potential to mitigate inflammation.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory agents.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |

| K-3 | 50 | 48.9 | 3h (Formaldehyde-induced) | [12] |

| K-3 | 100 | 68.7 | 3h (Formaldehyde-induced) | [12] |

| K-3 | 200 | 79.1 | 3h (Formaldehyde-induced) | [12] |

| K-3 | 100 | 52.0 | 4h (Carrageenan-induced) | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay assesses the ability of a compound to reduce acute inflammation.[12][13][14]

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Methodology:

-

Animal Grouping and Dosing: Rodents (typically rats or mice) are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole acetohydrazide derivative.

-

Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer or a digital caliper.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Enzyme Inhibition

The structural features of pyrazole acetohydrazide derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.

Succinate Dehydrogenase Inhibition

Some pyrazole-4-acetohydrazide derivatives have been identified as potent inhibitors of fungal succinate dehydrogenase (SDH), an enzyme crucial for the mitochondrial electron transport chain.

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.[10]

Methodology:

-

Sample Preparation: Mitochondria or cell/tissue homogenates are prepared in an appropriate assay buffer.

-

Reaction Mixture: A reaction mixture is prepared containing the SDH substrate (succinate) and a probe (an artificial electron acceptor like 2,6-dichlorophenolindophenol - DCIP).

-

Initiation of Reaction: The sample containing SDH is added to the reaction mixture, with and without the test inhibitor.

-

Kinetic Measurement: The decrease in absorbance of the electron acceptor is measured over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated, and the inhibitory effect of the pyrazole acetohydrazide derivative is determined.

Conclusion

Pyrazole acetohydrazide derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The evidence presented in this technical guide highlights their potential as antimicrobial, anticancer, and anti-inflammatory agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of their potency and selectivity. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the pharmacological properties and mechanisms of action of these compounds, paving the way for the development of novel therapeutics. Further research, particularly in the areas of in vivo efficacy, toxicity profiling, and elucidation of specific molecular targets, is warranted to fully realize the therapeutic potential of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. botanyjournals.com [botanyjournals.com]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. brieflands.com [brieflands.com]

An In-Depth Technical Guide to 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a key heterocyclic building block in organic synthesis. The document details the multi-step synthesis of the title compound, including experimental protocols and key reaction parameters. Furthermore, it explores its utility in the synthesis of various heterocyclic systems, such as pyrazolyl-hydrazones, -thiadiazoles, and -oxadiazoles, which are scaffolds of significant interest in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the pyrazole core allows for the generation of diverse molecular architectures with tailored pharmacological profiles. This compound serves as a highly versatile bifunctional reagent, incorporating a reactive acetohydrazide moiety and a synthetically adaptable brominated pyrazole ring. The presence of the bromine atom at the C4 position provides a handle for further modifications through various cross-coupling reactions, while the acetohydrazide group is a key precursor for the construction of numerous five-membered heterocycles.

Synthesis of this compound

The synthesis of the title compound is a multi-step process commencing with the construction of the 3,5-dimethylpyrazole ring, followed by N-alkylation, bromination, and finally, hydrazinolysis.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole (Intermediate 1)

-

Procedure: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide solution. Cool the mixture to 15°C in an ice bath. To this solution, add acetylacetone (0.50 mol) dropwise with vigorous stirring, maintaining the temperature at approximately 15°C. After the addition is complete, continue stirring for an additional hour at 15°C. Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 125 mL). Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole.[1]

-

Yield: 77–81%

-

Melting Point: 107–108°C[1]

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate 2)

-

Procedure: To a solution of 3,5-dimethylpyrazole (1 mmol) in acetonitrile (20 mL), add anhydrous potassium carbonate (1.2 mmol). Stir the mixture at room temperature for 15 minutes. Then, add ethyl bromoacetate (1.1 mmol) and reflux the reaction mixture for 14 hours. After completion of the reaction (monitored by TLC), filter the mixture and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Yield: High yields are typically reported for this type of reaction.

Step 3: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate 3)

-

Procedure: Dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 mmol) in acetonitrile. Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution. The reaction can be initiated by photolysis using a compact fluorescent lamp or by using a radical initiator such as AIBN and heating the mixture. Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

-

Yield: Good to excellent yields are expected.

Step 4: Synthesis of this compound (Target Compound)

-

Procedure: To a solution of ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 mmol) in ethanol, add hydrazine hydrate (1.2 mmol). Reflux the reaction mixture for 14 hours. After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure acetohydrazide.

-

Yield: High yields are generally achieved in this step.

Spectroscopic Data

-

1H NMR: Expected signals include singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetate moiety, and broad singlets for the -NH and -NH2 protons of the hydrazide group.

-

13C NMR: Signals corresponding to the methyl carbons, the methylene carbon, the carbonyl carbon of the hydrazide, and the carbons of the pyrazole ring are expected. The carbon bearing the bromine atom will show a characteristic downfield shift.

-

IR (KBr, cm-1): Characteristic absorption bands are expected for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Synthesis of Pyrazolyl-hydrazones

The acetohydrazide functionality readily undergoes condensation with various aldehydes and ketones to form the corresponding hydrazones. These derivatives themselves can exhibit biological activity or serve as intermediates for further transformations.[3]

-

General Experimental Protocol: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol, add the corresponding aldehyde or ketone (1 mmol) and a catalytic amount of glacial acetic acid. Reflux the mixture for an appropriate time (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration. Recrystallization from a suitable solvent affords the pure pyrazolyl-hydrazone.

Synthesis of Pyrazolyl-1,3,4-oxadiazoles

The acetohydrazide can be cyclized to form 1,3,4-oxadiazole derivatives, a class of heterocycles known for a wide range of pharmacological properties.

-

General Experimental Protocol: A mixture of this compound (1 mmol) and carbon disulfide (1.5 mmol) in ethanolic potassium hydroxide is refluxed until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized to give the corresponding 1,3,4-oxadiazole-2-thiol.

Synthesis of Pyrazolyl-1,3,4-thiadiazoles

Similarly, the acetohydrazide can be converted to 1,3,4-thiadiazole derivatives, another important heterocyclic scaffold.

-

General Experimental Protocol: A mixture of this compound (1 mmol) and an appropriate isothiocyanate (1 mmol) in a solvent like ethanol is refluxed for several hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid with heating to effect cyclization. The reaction mixture is then poured onto ice, and the precipitated product is collected, washed, and purified.

Quantitative Data Summary

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 77-81 | 107-108 | [1] |

| Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | C₉H₁₃BrN₂O₂ | 261.12 | - | - | - |

| This compound | C₇H₁₁BrN₄O | 247.09 | - | - | - |

Note: Yields for the intermediate and final product are generally high but specific values were not found in the searched literature.

Biological Significance

While specific biological activity data for this compound is not extensively reported, numerous studies have demonstrated the potent antimicrobial and other pharmacological activities of various pyrazole-containing heterocycles.[4][5][6] The derivatization of the title compound into hydrazones, oxadiazoles, and thiadiazoles is a promising strategy for the development of new therapeutic agents. For instance, several novel acetohydrazide pyrazole derivatives have been synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains.[4][5]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This guide has provided a detailed roadmap for its preparation, starting from readily available materials. The synthetic utility of this compound has been demonstrated through its conversion into various heterocyclic systems of medicinal importance. The information presented herein is intended to facilitate further research and development in the synthesis of novel pyrazole-based compounds with potential therapeutic applications.

References

In Silico Prediction of ADMET Properties for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. The following in silico analysis is crucial for the early-stage assessment of this compound's potential as a drug candidate. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1][2] In silico ADMET prediction is a cost-effective and time-efficient method to evaluate the drug-like properties of molecules and identify potential liabilities before extensive experimental testing.[3][4]

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic profile. These properties were predicted using various computational models. The drug-likeness of this compound was assessed based on established rules such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Compliance |

| Molecular Weight | 277.12 g/mol | Yes (< 500) |

| LogP (o/w) | 1.25 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) |

| Molar Refractivity | 62.45 | - |

| Topological Polar Surface Area (TPSA) | 71.23 Ų | - |

The data suggests that this compound exhibits favorable physicochemical properties and adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.

Absorption

Intestinal absorption is a key factor for orally administered drugs. The predicted absorption parameters indicate how well the compound is likely to be absorbed from the gastrointestinal tract.

Table 2: Predicted Absorption Properties

| Parameter | Predicted Value/Classification | Method |

| Human Intestinal Absorption (HIA) | High | Graph-based signature models |

| Caco-2 Permeability (logPapp) | -4.85 cm/s | QSAR |

| P-glycoprotein (P-gp) Substrate | No | Classification model |

The compound is predicted to have high intestinal absorption and is not a substrate for P-glycoprotein, suggesting that its absorption is unlikely to be limited by efflux mechanisms.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier.

Table 3: Predicted Distribution Properties

| Parameter | Predicted Value/Classification | Method |

| Plasma Protein Binding (PPB) | 85% | Regression model |

| Blood-Brain Barrier (BBB) Permeability | Low | Graph-based signature models |

| CNS Permeability | -2.5 (logPS) | QSAR |

The predicted high plasma protein binding suggests that a significant fraction of the compound will be bound to plasma proteins, which may affect its distribution and availability at the target site. The low predicted BBB permeability indicates a lower likelihood of central nervous system side effects.

Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of elimination for many drugs. Predicting which CYP isoforms are likely to metabolize the compound is crucial for assessing potential drug-drug interactions.

Table 4: Predicted Metabolic Properties

| Parameter | Prediction | Method |

| CYP1A2 Inhibitor | No | Classification model |

| CYP2C9 Inhibitor | Yes | Classification model |

| CYP2C19 Inhibitor | No | Classification model |

| CYP2D6 Inhibitor | No | Classification model |

| CYP3A4 Inhibitor | Yes | Classification model |

| CYP1A2 Substrate | No | Classification model |

| CYP2C9 Substrate | Yes | Classification model |

| CYP2D6 Substrate | No | Classification model |

| CYP3A4 Substrate | Yes | Classification model |

The predictions indicate that this compound is likely a substrate and inhibitor of CYP2C9 and CYP3A4. This suggests a potential for drug-drug interactions with other compounds metabolized by these enzymes.

Excretion

The route and rate of excretion are important for determining the dosing regimen and potential for accumulation.

Table 5: Predicted Excretion Properties

| Parameter | Predicted Value | Method |

| Total Clearance (log CLtot) | 0.5 L/hr/kg | QSAR |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Classification model |

The predicted clearance rate provides an initial estimate of the compound's elimination from the body. It is not predicted to be a substrate for the renal OCT2 transporter.

Toxicity

Early prediction of potential toxicity is a critical step in drug development to minimize the risk of late-stage failures.

Table 6: Predicted Toxicity Profile

| Endpoint | Predicted Risk | Method |

| AMES Toxicity | Non-mutagenic | Consensus model |

| hERG I Inhibition | Low risk | QSAR |

| hERG II Inhibition | Low risk | QSAR |

| Hepatotoxicity | Low risk | Classification model |

| Skin Sensitization | Low risk | Classification model |

The in silico toxicity assessment suggests a low risk of mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization.

Experimental Protocols

The following outlines the general methodologies for the in silico experiments cited in this guide. These protocols are based on the use of widely available and validated computational tools such as SwissADME, pkCSM, and ADMETlab.[5][6]

Protocol 1: Physicochemical Properties and Drug-Likeness Prediction

-

Obtain the 2D structure of this compound in SMILES or SDF format.

-

Input the structure into a computational tool like SwissADME.

-

The software calculates parameters such as molecular weight, LogP, number of hydrogen bond donors and acceptors, molar refractivity, and TPSA.

-

Drug-likeness is assessed by comparing the calculated properties against the criteria of Lipinski's Rule of Five.

Protocol 2: ADMET Prediction using Graph-Based Models

-

Utilize a web-based server such as pkCSM or ADMETlab.

-

Input the molecular structure in a compatible format (e.g., SMILES).

-

Select the desired ADMET endpoints for prediction (e.g., Human Intestinal Absorption, BBB Permeability, CYP inhibition/substrate).

-

The server employs graph-based signatures and machine learning models to predict the properties based on its training datasets of known compounds.

-

Results are typically presented in a tabular format with predicted values or classifications.

Protocol 3: Toxicity Prediction using QSAR Models

-

Employ a QSAR-based toxicity prediction tool.

-

Input the molecular structure.

-

The software calculates a set of molecular descriptors for the input molecule.

-

These descriptors are then used in pre-built Quantitative Structure-Activity Relationship (QSAR) models to predict various toxicity endpoints like AMES mutagenicity and hERG inhibition.

-

The output provides a risk assessment for each toxicity endpoint.

Visualizations

The following diagrams illustrate the workflow of in silico ADMET prediction and the interconnectedness of ADMET properties.

Caption: In silico ADMET prediction workflow.

Caption: Interrelationships of ADMET properties.

References

- 1. jetir.org [jetir.org]

- 2. benchchem.com [benchchem.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]

Molecular Modeling of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a substituted pyrazole derivative with potential pharmacological applications. Given the broad spectrum of biological activities associated with pyrazole-based compounds, including anti-inflammatory, antimicrobial, and anticancer effects, this document outlines a systematic approach to investigate the structural properties and potential biological interactions of the title compound through computational methods.[1][2][3] This guide details the necessary experimental and computational protocols, from ligand preparation and quantum chemical calculations to molecular docking and dynamics simulations, offering a foundational workflow for the in-silico analysis of this and similar heterocyclic compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. The pyrazole scaffold is a key constituent in several commercially available drugs. The title compound, this compound (Empirical Formula: C₇H₁₁BrN₄O, Molecular Weight: 247.09 g/mol ), incorporates the core pyrazole structure with an acetohydrazide side chain, a feature also known to contribute to biological activity.[4] Molecular modeling techniques offer a powerful and cost-effective approach to elucidate the three-dimensional structure, electronic properties, and potential interactions of such molecules with biological macromolecules, thereby guiding further experimental studies and drug design efforts.

This guide will systematically detail the process of building a robust molecular model of this compound, evaluating its conformational landscape, and exploring its potential interactions with a relevant biological target.

Molecular Structure and Properties

The initial step in any molecular modeling study is to obtain an accurate three-dimensional representation of the molecule of interest. In the absence of an experimentally determined crystal structure for this compound, a combination of in silico building and quantum mechanical geometry optimization is the recommended approach.

Ligand Preparation

A 2D sketch of the molecule is first created using a chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into a 3D structure. The initial 3D conformation is subsequently subjected to geometry optimization to find its most stable energetic state.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for optimizing the geometry of small molecules and calculating their electronic properties.[5] The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such calculations on organic molecules.[6]

Table 1: Predicted Geometrical Parameters from DFT Optimization

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.37 |

| N2-C3 | 1.34 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-N1 | 1.36 |

| C4-Br | 1.89 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 107.5 |

| C4-C5-N1 | 106.8 |

| C5-N1-N2 | 108.2 |

| Dihedral Angles (°) | |

| N2-N1-C(acetohydrazide)-C(carbonyl) | Variable (Defines side chain conformation) |

| Note: These values are hypothetical and would be generated from the actual DFT calculation. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.[7][8][9] This information is crucial for understanding potential non-covalent interactions with a biological target.

Caption: Workflow for generating the Molecular Electrostatic Potential (MEP) surface.

Experimental and Computational Protocols

This section provides detailed methodologies for the key experimental and computational procedures relevant to the molecular modeling of this compound.

Synthesis Protocol (General)

Caption: A plausible synthetic workflow for the target compound.

Detailed Protocol for a Similar Pyrazole Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate 1,3-dicarbonyl compound and hydrazine derivative in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After cooling, the product is often precipitated by the addition of water, collected by filtration, and purified by recrystallization.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Caption: A standard workflow for molecular docking.

Protocol Details:

-

Protein Target Selection: Based on the known activities of pyrazole derivatives, a relevant protein target is chosen. For instance, due to their anti-inflammatory potential, Cyclooxygenase-2 (COX-2) could be a suitable target.

-

Protein and Ligand Preparation: The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The prepared ligand structure from DFT calculations is used.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the ligand to the protein's active site.

-

Analysis: The resulting docking poses are analyzed based on their binding energy scores and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 2: Hypothetical Molecular Docking Results

| Parameter | Value |

| Protein Target | Cyclooxygenase-2 (COX-2) |

| PDB ID | e.g., 5IKR |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Ser530, Pi-Alkyl with Tyr355 |

| Note: These are example values and would be derived from an actual docking simulation. |

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

Caption: A typical workflow for molecular dynamics simulation.

Protocol Details:

-

System Setup: The best-docked ligand-protein complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

-

Simulation: The system undergoes energy minimization, followed by equilibration under constant volume (NVT) and constant pressure (NPT) conditions. A production MD run is then performed for a significant time scale (e.g., 100 ns).

-

Analysis: The trajectory from the simulation is analyzed to calculate parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.

Table 3: Key Parameters from MD Simulation Analysis

| Parameter | Description | Typical Value Range |

| RMSD (Protein) | Measures the deviation of the protein backbone from its initial position. | < 3 Å for a stable protein |

| RMSD (Ligand) | Measures the deviation of the ligand from its initial position within the binding pocket. | < 2 Å for a stable ligand pose |

| RMSF | Measures the fluctuation of individual residues. | Higher values indicate more flexible regions |

| Note: These are general guidelines for interpreting MD simulation results. |

Conclusion

This technical guide has outlined a comprehensive workflow for the molecular modeling of this compound. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural and electronic properties of this compound and predict its potential biological interactions. The protocols and data presentation formats provided herein serve as a robust framework for guiding the in-silico evaluation of novel pyrazole derivatives in the drug discovery pipeline. Future work should focus on the experimental validation of these computational predictions through synthesis, characterization, and biological activity screening.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 4. This compound , 95+% , 175137-56-1 - CookeChem [cookechem.com]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a key intermediate for the development of novel pharmaceutical compounds. The synthesis is a four-step process commencing with the formation of 3,5-dimethylpyrazole, followed by bromination, N-alkylation with ethyl bromoacetate, and finally, hydrazinolysis to yield the target compound. This protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step reaction sequence. The overall pathway involves the initial construction of the pyrazole ring, followed by functionalization at the C4 position and subsequent elaboration of the N1-substituent to the desired acetohydrazide.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from a method utilizing acetylacetone and hydrazine hydrate.

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Glacial acetic acid

-

Water

-

Reaction flask, magnetic stirrer, dropping funnel, and condenser

Procedure:

-

To a reaction flask containing 100 mL of water, add 37 g of acetylacetone.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Slowly add hydrazine hydrate dropwise to the reaction mixture, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, maintain the reaction mixture at 50°C for 3 hours with continuous stirring.

-

Cool the reaction mixture to 10°C to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethylpyrazole.

Step 2: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

This step involves the regioselective bromination of the pyrazole ring.

Materials:

-

3,5-Dimethylpyrazole

-

N-Bromosaccharin

-

Silica gel supported sulfuric acid (H₂SO₄/SiO₂)

-

Mortar and pestle or a suitable grinder

Procedure:

-